molecular formula C14H22O B135424 2,4-Di-tert-butylphenol CAS No. 96-76-4

2,4-Di-tert-butylphenol

Cat. No.: B135424
CAS No.: 96-76-4
M. Wt: 206.32 g/mol
InChI Key: ICKWICRCANNIBI-UHFFFAOYSA-N
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Description

2,4-Di-tert-butylphenol is a chemical compound belonging to the family of phenols. It is known for its antioxidant properties, which make it useful in various industrial applications. The compound has the molecular formula C14H22O and a molecular weight of 206.32 g/mol . It is commonly found in essential oils and exhibits potent toxicity against a wide range of organisms .

Mechanism of Action

Target of Action

2,4-Di-tert-butylphenol (2,4-DTBP) is a bioactive compound with a wide range of targets. It has been found to have antifungal, antioxidant, and anticancer properties . The primary targets of 2,4-DTBP include fungi such as Botrytis cinerea and Tetranychus cinnabarinus , and cancer cells such as MCF-7 cells, a breast carcinoma cell line .

Mode of Action

2,4-DTBP interacts with its targets primarily through its antioxidant effects. It effectively suppresses oxidation, preventing material degradation and disintegration . It also exerts significant inhibitory activity on monoamine oxidase (MAO) in adult T. cinnabarinus females . In addition, it has been found to destroy the cell wall, cell membrane, and cellular redox homeostasis of U. virens, ultimately resulting in fungal cell death .

Biochemical Pathways

The biochemical pathways affected by 2,4-DTBP are primarily related to oxidation and deamination. Its antioxidant effects help neutralize free radicals and reduce reactive oxygen species production . This makes it valuable in stabilizing various compounds and enhancing the durability and endurance of plastics, rubber, and polymers . Its inhibitory effects on MAO or MAO-like enzymes prevent the deamination of biogenic amines (BAs) in the nervous system .

Pharmacokinetics

It is known that the compound is extracted fromP. zeylanica using Ethyl acetate and confirmed through GC–MS analysis

Result of Action

The action of 2,4-DTBP results in a variety of molecular and cellular effects. It has been found to have fungicidal activity against B. cinerea and cytotoxic activity against MCF-7 cells . It also exhibits potent contact toxicity and repellency against the red flour beetle (Tribolium castaneum) and the cigarette beetle (Lasioderma serricorne) .

Action Environment

The action of 2,4-DTBP can be influenced by environmental factors. For instance, it is used as an antioxidant added to plastics, where it suppresses oxidation and prevents material degradation . It is also a common toxic secondary metabolite produced by various groups of organisms, and its relatively high concentrations in environments and presence in human tissue have raised concern for 2,4-dtbp as a contaminant associated with adverse health outcomes .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Di-tert-butylphenol is typically synthesized through the alkylation of phenol with isobutene. The reaction is catalyzed by a transition metal oxide doped molecular sieve, such as La2O3 or CeO2, under stirring and heating conditions . The reaction proceeds as follows: [ \text{Phenol} + \text{Isobutene} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of a clean production method that minimizes byproducts and enhances reaction selectivity. This method includes the regeneration and recycling of the catalyst, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,4-Di-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Halogenated and nitrated phenolic compounds.

Comparison with Similar Compounds

2,4-Di-tert-butylphenol is unique due to its specific structure and properties. Similar compounds include:

    2,6-Di-tert-butylphenol: Another phenolic antioxidant with similar applications.

    Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.

    2,4,6-Tri-tert-butylphenol: Known for its strong antioxidant properties.

These compounds share similar antioxidant activities but differ in their specific applications and effectiveness.

Properties

IUPAC Name

2,4-ditert-butylphenol
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InChI

InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3
Source PubChem
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InChI Key

ICKWICRCANNIBI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C
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Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
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DSSTOX Substance ID

DTXSID2026602
Record name 2,4-Di-tert-butylphenol
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Molecular Weight

206.32 g/mol
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Physical Description

Liquid; Liquid, Other Solid; Other Solid, Solid; [EPA ChAMP: Hazard Characterization] Yellow or white crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-
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Record name 2,4-Di-tert-butylphenol
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Record name 2,4-Di-tert-butylphenol
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Boiling Point

263.5 °C, 263.00 to 264.00 °C. @ 760.00 mm Hg
Record name 2,4-Di-tert-butylphenol
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Solubility

In water, 35 mg/L at 25 °C, Slightly soluble in carbon tetrachloride; insoluble in alkali, 0.035 mg/mL at 25 °C
Record name 2,4-Di-tert-butylphenol
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Vapor Pressure

0.0075 [mmHg], 4.77X10-3 mm Hg at 24 °C (extrapolated)
Record name 2,4-Di-tert-butylphenol
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Color/Form

White to yellow powder or solid

CAS No.

96-76-4
Record name 2,4-Di-tert-butylphenol
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Melting Point

56.5 °C
Record name 2,4-Di-tert-butylphenol
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Synthesis routes and methods I

Procedure details

Referring to 3,5-di-tert-butylsalicylic acid as an example salicylic acid derivative, it is possible to selectively synthesize zinc 3,5-di-tert-butylsalicylate by adding drop by drop a solution containing a zinc provider to a solution of 3,5-di-tert-butylsalicylic acid in alkali to cause the reaction. For example, a sufficient amount of an alkaline aqueous solution is added to 2 mol of 3,5-di-tert-butylsalicylic acid (produced from the starting material 2,4-di-tert-butylphenol by the Kolbe-Schmitt reaction) and dissolved with heating. Separately, an aqueous solution incorporating 1 mol of a zinc provider is prepared. While heating this aqueous solution, the aforementioned aqueous solution of 3,5-di-tert-butylsalicylic acid is added drop by drop, and the reaction is carried out with heating and pH adjustment; after completion of the reaction, the reaction mixture is filtered and the cake filtered off is washed with water and dried. Examples of zinc providers include, but are not limited to, zinc sulfate, zinc chloride and zinc acetate.
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Synthesis routes and methods II

Procedure details

106 grams of crude 2,6-di-tert-butylphenol containing 75.4% 2,6-di-tert-butylphenol and 0.43% 2-sec-6-tert-di-butylphenol was transalkylated with phenol using 5 grams of Dowex® 2030 ion exchange resin (DR-2030; a styrenic plastic bead functionalized with sulfonic acid groups) at 75° C. for 5 hours to produce 75.4% 2,4-di-tert-butylphenol containing 0.3% 2-sec-4-tert-di-butylphenol and no measurable amounts of 2-sec-6-tert-di-butylphenol.
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Synthesis routes and methods III

Procedure details

A suspension of 20 parts of phenol and 0.6 part of ion exchange resin is prepared in a stirred reactor at 85° C. and 1 bar pressure, whilst stirring at 500 rpm, and 7 parts of isobutylene are passed in. The ion exchange resin is a sulfonated styrene/divinylbenzene copolymer resin, which has been dehydrated under reduced pressure for 20 hours at 100° C. before being used; it has a gel structure and its particle size is from 20 to 150 micrometers. The suspension is then stirred constantly in the reactor at 500 rpm. After 6 hours, 2.5 parts of phenol and 380 parts by volume of isobutylene are introduced per hour at 115° C. and 1 bar pressure and correspondingly 3.5 parts per hour of suspension are filtered through a suction line equipped with a metal filter (pore diameter 10 micrometers) and subjected to fractional distillation. After 200 hours' operation, 316 parts (88% of theory, based on starting material II) of 4-tert.-butylphenol of boiling point 143°-145° C./50 millibars are obtained, accompanied by 19.8 parts (5.5% of theory, based on starting material II) of 2-tert.-butylphenol and 9.9 parts (6.5% of theory, based on starting material II) of 2,4-di-tert.-butylphenol. The conversion is 60% of theory, based on phenol employed. The starting material II is consumed practically quantitatively.
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20
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sulfonated styrene divinylbenzene
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Synthesis routes and methods IV

Procedure details

Preferably, the outer and inner layers comprise antioxidants as authorized by the European Pharmacopeia, such as butylhydroxytoluene; ethylene bis(3,3-bis(3(1,1-dimethylethyl)-4-hydroxy-phenyl) butanoate); pentaerythrityl tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate) or IRGANOX 1010®, 4,4′,4″-(2,4,6 trimethylbenzene-1,3,5-tri-yltrismethylene)-tris(2,6-bis(1,1-dimethyl-ethyl)phenol) also designated IRGANOX 1330®; octadecyle 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate or IRGANOX 1076®; phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl) or IRGAPHOS 168®; 1,3,5-tris(3,5-di-tert-butyl-4-hydroxybenzyl)-s-triazine-2,4,6(1H,3H,5H)-trione or IRGANOX 3114®; 2,2′-bis(octadecyloxy)-5,5′-spirobi(1,3,2-dioxaphosphinane); dioctadecyle disulfide, didodecyl 3,3′-thiodipropanoate; dioctadecyle 3,3′-thiodipropanoate; or a mixture of seven components that are obtained from the reaction of di-tert-butyl phosphite with trichloride biphosphorus, with biphenyle and 2,4-bis(1,1-dimethylethyl)phenol; copolymer of dimethyl succinate and of (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)ethanol, or a mixture of at least two of these additives.
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tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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